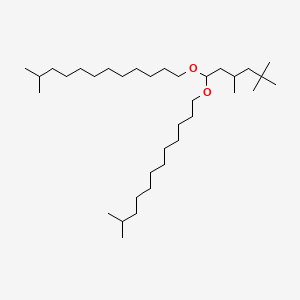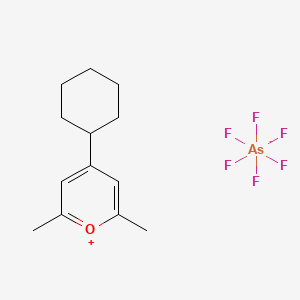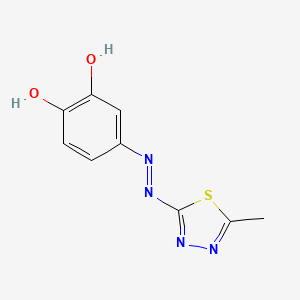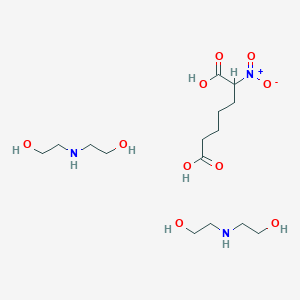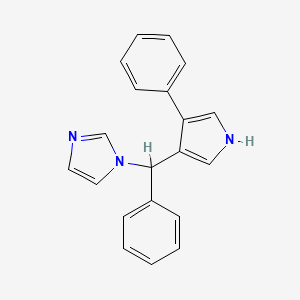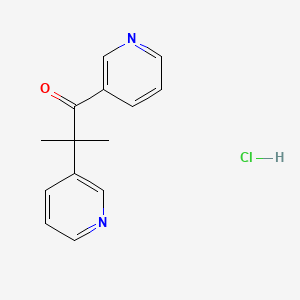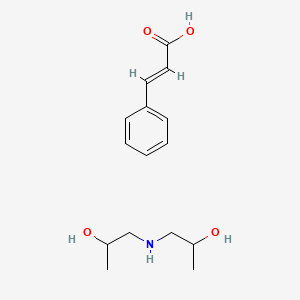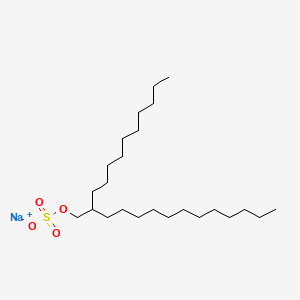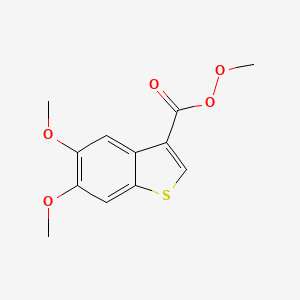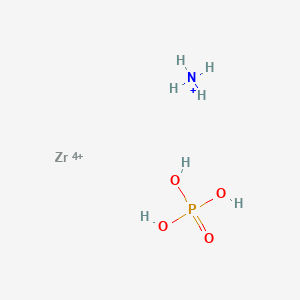
Phosphoric acid, ammonium zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, ammonium zirconium salt is a compound that combines the properties of phosphoric acid, ammonium, and zirconium. This compound is known for its unique chemical and physical properties, which make it useful in various scientific and industrial applications. It is often used in the fields of catalysis, ion exchange, and as a precursor for other zirconium-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, ammonium zirconium salt typically involves the reaction of zirconium oxychloride with ammonium phosphate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{ZrOCl}_2 + \text{(NH}_4\text{)}_3\text{PO}_4 \rightarrow \text{Zr(NH}_4\text{PO}_4)_2 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction temperature, pH, and concentration of reactants are carefully controlled to optimize yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, ammonium zirconium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium phosphate.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium chloride can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium phosphate.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various zirconium salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, ammonium zirconium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its acidic properties.
Biology: Employed in the preparation of bio-compatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Applied in the production of ceramics, coatings, and as an ion-exchange material in water treatment processes.
Wirkmechanismus
The mechanism by which phosphoric acid, ammonium zirconium salt exerts its effects is primarily through its ability to act as a Lewis acid. The zirconium ions can coordinate with various ligands, facilitating catalytic reactions. The presence of phosphoric acid groups enhances its ability to participate in proton transfer reactions, making it effective in catalysis and ion exchange processes.
Vergleich Mit ähnlichen Verbindungen
Zirconium Phosphate: Similar in structure but lacks the ammonium component.
Ammonium Phosphate: Contains ammonium and phosphate but lacks zirconium.
Zirconium Oxychloride: A precursor to many zirconium compounds but lacks the phosphate component.
Uniqueness: Phosphoric acid, ammonium zirconium salt is unique due to its combination of zirconium, ammonium, and phosphate, which imparts a distinct set of chemical and physical properties. This combination allows it to function effectively in a variety of applications, particularly in catalysis and ion exchange, where its multi-functional nature is advantageous.
Eigenschaften
CAS-Nummer |
84057-79-4 |
|---|---|
Molekularformel |
H7NO4PZr+5 |
Molekulargewicht |
207.26 g/mol |
IUPAC-Name |
azanium;phosphoric acid;zirconium(4+) |
InChI |
InChI=1S/H3N.H3O4P.Zr/c;1-5(2,3)4;/h1H3;(H3,1,2,3,4);/q;;+4/p+1 |
InChI-Schlüssel |
ISIWPXURXBFSFC-UHFFFAOYSA-O |
Kanonische SMILES |
[NH4+].OP(=O)(O)O.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


